(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone
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Overview
Description
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyridoindole core with a thiazole ring, making it of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridoindole core, followed by the introduction of the thiazole moiety. Key steps include:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Chlorination: Introduction of the chlorine atom at the 8-position can be done using reagents like thionyl chloride or N-chlorosuccinimide.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a β-keto ester with thiourea.
Coupling Reactions: The final step involves coupling the pyridoindole core with the thiazole ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2,3,4,5-Tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Uniqueness
Compared to these similar compounds, (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone stands out due to the presence of the thiazole ring and the cyclopropylamino group. These features confer unique chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C18H17ClN4OS/c19-10-1-4-14-12(7-10)13-8-23(6-5-15(13)21-14)17(24)16-9-25-18(22-16)20-11-2-3-11/h1,4,7,9,11,21H,2-3,5-6,8H2,(H,20,22) |
InChI Key |
SLYJMGZAXHZQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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